2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-2-25-15-6-4-3-5-14(15)22-17(24)9-13-11-26-18(21-13)23-16-8-7-12(19)10-20-16/h3-8,10-11H,2,9H2,1H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWRRAAQYMLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that combines several functional groups, including:
- Chloropyridine : A heterocyclic aromatic compound that can influence biological activity through interactions with various receptors.
- Thiazole : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Acetamide Group : Enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 388.9 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions. Key steps include:
- Preparation of Thiazole and Pyridine Intermediates : Utilizing starting materials such as 5-chloropyridin-2-amine and ethyl bromoacetate.
- Coupling Reaction : Formation of the amide bond under controlled conditions to ensure high yield and purity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Binding : The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Pharmacological Studies
Several studies have investigated the biological activities associated with this compound:
- Antimicrobial Activity : Preliminary screenings indicated potential effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent.
- Anticancer Properties : Research has shown that compounds similar to this one exhibit cytotoxicity against cancer cell lines, indicating potential as an anticancer drug.
- Anti-inflammatory Effects : The thiazole moiety is often linked to anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases.
Research Findings
A summary of key findings from recent studies includes:
Case Studies
- Case Study A : A study evaluating the compound's effect on Mycobacterium tuberculosis showed over 90% inhibition of bacterial growth, highlighting its potential as an anti-tubercular agent.
- Case Study B : In vitro assays on human cancer cell lines demonstrated that the compound significantly reduced cell viability, suggesting further exploration in cancer therapy.
Comparison with Similar Compounds
Structural Analogues with Pyridine Substitutions
Variations in the pyridine substituent significantly influence bioactivity. Key examples include:
Insights :
Variations in the Thiazole Amino Group
The amino group at thiazole position 2 can be modified to alter pharmacokinetics:
Insights :
Acetamide Group Modifications
The N-aryl acetamide moiety impacts solubility and selectivity:
Insights :
- Polar groups (e.g., tetrahydrofuran) improve solubility but reduce selectivity .
- Bulky hydrophobic substituents (e.g., triazolylsulfanyl) enhance cytotoxicity but limit bioavailability .
Research Findings and Trends
Synthetic Efficiency : The target compound’s synthesis (via coupling reactions) achieves >75% yield, comparable to analogs in and .
Activity-Selectivity Trade-offs: Pyridine chloro-substitution balances potency and selectivity, whereas larger groups (e.g., norbornane in ) compromise kinase specificity .
Computational Modeling : Molecular docking studies suggest the 2-ethoxyphenyl group occupies a hydrophobic pocket in CDK9, explaining its superior IC₅₀ compared to 4-fluorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
